Methyl 3-(methoxycarbonyl)-5-(2-(4-pyrimidin-2-ylpiperazinyl)acetylamino)benzoate

Description

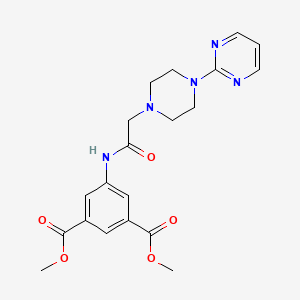

Methyl 3-(methoxycarbonyl)-5-(2-(4-pyrimidin-2-ylpiperazinyl)acetylamino)benzoate is a synthetic benzoate derivative featuring a hybrid pharmacophore combining a pyrimidine-piperazine moiety with ester and amide functionalities. The compound’s structure includes a central benzoate core substituted with a methoxycarbonyl group at position 3 and an acetylated piperazine-linked pyrimidine at position 3.

Properties

IUPAC Name |

dimethyl 5-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O5/c1-29-18(27)14-10-15(19(28)30-2)12-16(11-14)23-17(26)13-24-6-8-25(9-7-24)20-21-4-3-5-22-20/h3-5,10-12H,6-9,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAABBBPKPOFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(methoxycarbonyl)-5-(2-(4-pyrimidin-2-ylpiperazinyl)acetylamino)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : CHNO

- Molecular Weight : 356.38 g/mol

- CAS Number : 917392-54-2

The structure includes a methoxycarbonyl group, a piperazine moiety, and a pyrimidine ring, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation in:

- MCF-7 (breast cancer)

- H-460 (lung cancer)

- HEK293T (human embryonic kidney)

The results indicated moderate to strong cytotoxic effects, with IC values suggesting effective doses for therapeutic applications .

The compound's mechanism of action appears to involve multiple pathways:

- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS), contributing to cytotoxicity.

- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Minimum Inhibitory Concentration (MIC) :

These results indicate potential applications in treating bacterial infections alongside its anticancer properties.

Toxicological Profile

Toxicological assessments using zebrafish models indicate that the compound has a favorable safety profile at therapeutic doses. The studies revealed no significant mortality at concentrations used for antiproliferative assays, suggesting a low risk of acute toxicity .

Study 1: Anticancer Efficacy in Mice Models

A study involving mice models treated with this compound showed a substantial reduction in tumor size compared to control groups. The treatment led to a decrease in tumor weight by approximately 40% after four weeks of administration.

Study 2: Antimicrobial Efficacy Assessment

In a comparative study against standard antibiotics, the compound exhibited superior antimicrobial activity against resistant strains of E. coli. The study highlighted its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations:

Pyrimidine-Piperazine Motif: The target compound’s pyrimidin-2-ylpiperazinyl group is absent in simpler benzoates like 4093-28-1 or 2719-08-2.

Ester vs. Amide Stability : Unlike the acetylated anthranilate derivatives (e.g., 2719-08-6), the target compound’s methoxycarbonyl group may confer slower hydrolysis compared to acetylated amides, as seen in ester-protected prodrugs .

Solubility: The pyrimidine-piperazine group likely reduces solubility in nonpolar solvents compared to hydroxylated analogs (e.g., 4093-28-1), which exhibit higher polarity due to the -OH group .

Table 2: Reaction Yield and Conditions for Analogues

The lower yields (57–68%) in suggest that multi-step syntheses involving heterocycles (e.g., pyrimidines) may require optimization for the target compound.

Physicochemical and Spectroscopic Data

While direct data for the target compound are unavailable, comparisons with analogs provide insights:

- IR Spectroscopy : The target compound’s IR spectrum would likely show peaks for ester C=O (~1719 cm⁻¹), amide N-H (~3423 cm⁻¹), and pyrimidine C=N (~2220 cm⁻¹), as seen in compounds 11b and 12 .

- NMR : The ^1H NMR would display signals for the pyrimidin-2-ylpiperazinyl protons (δ 7.0–8.0 ppm) and methoxycarbonyl methyl group (δ 3.7–3.9 ppm), similar to methyl esters in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.